sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
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Overview
Description
The compound “sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate” is also known as Sodium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate . It has a molecular weight of 287.23 and its structure contains a diazo-octane ring .
Molecular Structure Analysis
The molecular structure of this compound includes a diazo-octane ring . The InChI code for this compound is 1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 .Chemical Reactions Analysis
The compound is a β-lactamase inhibitor . β-lactamase inhibitors are used to combat β-lactamase-mediated resistance. They work by preventing β-lactamase formation and broadening the range of activity .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 287.23 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Molar Enthalpy of Crystallization
The molar enthalpies of crystallization for similar compounds in sodium sulfate and ammonium sulfate aqueous solutions were estimated. The results showed that temperature positively affects the solubility of such compounds in both sodium sulfate and ammonium sulfate aqueous solutions, resulting in an exothermic crystallization process (Su & Wang, 2010).
Crystal Structure in Penem Carboxylic Acid
The crystal structure of a related sodium salt compound was determined through X-ray diffraction, providing insights into its structural characteristics, particularly relevant in the context of β-lactam antibiotics (Oyama et al., 1994).
Salt Hydrates Characterization
Research on sodium sulfate salt hydrates, including the highly metastable sodium sulfate heptahydrate, revealed significant insights into the coordination of sodium ions in these structures. This is crucial for understanding the crystallographic behavior of similar sodium-based compounds under different conditions (Oswald et al., 2008).
Synthesis and Anti-inflammatory Activity
The synthesis and characterization of a compound structurally similar to the one showed promising anti-inflammatory properties in vivo. This indicates potential pharmaceutical applications for similar compounds (Liu, Liu, & Zheng, 2017).
Mechanical Disintegration by Salt in Porous Materials
The crystallization of sodium sulfate phases in porous materials, including thenardite and mirabilite, was studied, providing insights into the mechanical effects of crystal growth of salts like sodium sulfate in various materials (Steiger & Asmussen, 2008).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The development of new β-lactamase inhibitors will be a primary focus of future research . This is due to the alarming rise of microbial resistance to antibiotics, which has severely limited the efficacy of current treatment options . The prevalence of β-lactamase enzymes is a significant contributor to the emergence of antibiotic resistance .
properties
IUPAC Name |
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWKSOILDDAHI-RIHPBJNCSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
Citations
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